Cas no 167882-66-8 (24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)-)

167882-66-8 structure
Produktname:24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)-
24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)-
- Wilforol A
- (-)-Wilforol A
- 2-Picenecarboxylic acid, 1,2,3,4,4a,5,6,6a,8,12b,13,14,14a,14b-tetradecahydro-10,11-dihydroxy-2,4a,6a,9,12b,14a-hexamethyl-8-oxo-,[2R-(2a,4ab,6ab,12bb,14aa,14bb)]-
- 2-Picenecarboxylic acid,1,2,3,4,4a,5,6,6a,8,12b,13,14,14a,14b-tetradecahydro-10,11-dihydroxy-2,4a,6a,9,12b,14a-hexamethyl-8-oxo-,(2R,4aS,6aS,12bR,14aS,14bR)-
- D:A-Friedo-24-noroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-6-oxo-, (20a)-
- (9beta,13alpha,14beta,20alpha)-2,3-Dihydroxy-9,13-dimethyl-6-oxo-24,25,26-trinoroleana-1,3,5(10),7-tetraen-29-oic acid
- FS-7490
- CHEBI:132378
- (2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
- HY-N8879
- BDBM50524691
- (2R,4aS,6aS,12bR,14aS,14bR)-10,11-dihydroxy-2,4a,6a,9,12b,14a-hexamethyl-8-oxo-1,2,3,4,4a,5,6,6a,8,12b,13,14,14a,14b-tetradecahydropicene-2-carboxylic acid
- DTXSID501317344
- AKOS040762506
- CHEMBL4207143
- CS-0149287
- 167882-66-8
- SCHEMBL21291521
-
- Inchi: InChI=1S/C29H38O5/c1-16-22-17(13-19(31)23(16)32)27(4)10-12-29(6)21-15-26(3,24(33)34)8-7-25(21,2)9-11-28(29,5)20(27)14-18(22)30/h13-14,21,31-32H,7-12,15H2,1-6H3,(H,33,34)/t21-,25-,26-,27?,28-,29+/m1/s1
- InChI-Schlüssel: MIQDJLKXHZPMHH-CUWYHTMWSA-N
- Lächelt: CC1=C2C(=CC(=C1O)O)C3(C)CC[C@@]4(C)[C@@H]5C[C@@](C)(CC[C@]5(C)CC[C@]4(C)C3=CC2=O)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 466.27192431g/mol
- Monoisotopenmasse: 466.27192431g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 1
- Komplexität: 956
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topologische Polaroberfläche: 94.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (7.0E-4 g/L) (25 ºC),
24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5255-5 mg |
Wilforol A |
167882-66-8 | 5mg |
¥4095.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5255-5mg |
Wilforol A |
167882-66-8 | 5mg |
¥ 5760 | 2024-07-19 | ||
A2B Chem LLC | AF03617-5mg |
Wilforol A |
167882-66-8 | 98% | 5mg |
$715.00 | 2024-04-20 | |
TargetMol Chemicals | TN5255-5 mg |
Wilforol A |
167882-66-8 | 98% | 5mg |
¥ 4,095 | 2023-07-10 | |
MedChemExpress | HY-N8879-5mg |
Wilforol A |
167882-66-8 | 98.64% | 5mg |
¥6800 | 2024-07-19 | |
1PlusChem | 1P00AT7L-5mg |
Wilforol A |
167882-66-8 | 98% | 5mg |
$815.00 | 2024-06-19 | |
A2B Chem LLC | AF03617-1mg |
Wilforol A |
167882-66-8 | 98% | 1mg |
$315.00 | 2024-04-20 | |
MedChemExpress | HY-N8879-1mg |
Wilforol A |
167882-66-8 | 98.64% | 1mg |
¥2800 | 2024-07-19 | |
1PlusChem | 1P00AT7L-1mg |
Wilforol A |
167882-66-8 | 98% | 1mg |
$347.00 | 2024-06-19 |
24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)- Verwandte Literatur
-
Joseph D. Connolly,Robert A. Hill Nat. Prod. Rep. 1997 14 661
-
2. Index pages
167882-66-8 (24,25,26-Trinoroleana-1,3,5(10),7-tetraen-29-oicacid, 2,3-dihydroxy-9,13-dimethyl-6-oxo-, (9b,13a,14b,20a)-) Verwandte Produkte
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